Ethyl 4-(aminooxy)butanoate

Description

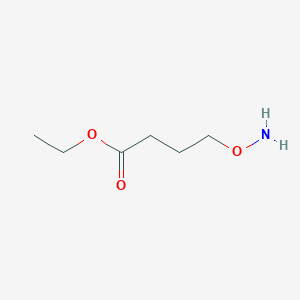

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-aminooxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-2-9-6(8)4-3-5-10-7/h2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUSAUAECPMVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCON | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Aminooxy Butanoate and Analogous Aminooxy Esters

Conventional Strategies for O-Alkylation and N-O Bond Formation

The construction of the C-O-N bond is a pivotal step in the synthesis of aminooxy compounds. This is typically achieved by the O-alkylation of a hydroxylamine (B1172632) equivalent with a suitable alkyl electrophile. Conventional strategies rely on robust and well-documented reactions that ensure high efficiency and predictability.

The Mitsunobu reaction is a powerful and versatile method for forming C-O bonds with inversion of stereochemistry at the carbon center, although for an achiral substrate like a butanoate derivative, its primary utility lies in its mild reaction conditions. In the context of Ethyl 4-(aminooxy)butanoate synthesis, this reaction facilitates the coupling of an alcohol precursor with a protected hydroxylamine nucleophile.

The most common nucleophile for this purpose is N-hydroxyphthalimide (NHP). The reaction proceeds by activating an alcohol, such as Ethyl 4-hydroxybutanoate, with a combination of an azodicarboxylate (e.g., Diethyl azodicarboxylate, DEAD) and Triphenylphosphine (PPh₃). This in-situ activation forms a highly reactive oxyphosphonium intermediate, which is then susceptible to nucleophilic attack by the NHP anion. This process efficiently forms the protected N-O bond, yielding Ethyl 4-(N-phthalimidooxy)butanoate.

Table 1: Mitsunobu Reaction for N-O Bond Formation

| Role | Compound Name | Reagent(s) | Product | Key Considerations |

|---|---|---|---|---|

| Alcohol Substrate | Ethyl 4-hydroxybutanoate | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) | Ethyl 4-(N-phthalimidooxy)butanoate | Reaction is typically run at 0 °C to room temperature in an aprotic solvent like THF or Dichloromethane. |

| Nucleophile | N-hydroxyphthalimide | - | NHP is weakly acidic and requires the basic conditions generated during the reaction to act as an effective nucleophile. |

Following the successful O-alkylation via the Mitsunobu reaction, the phthalimido group must be removed to unveil the free aminooxy functionality. The phthalimide (B116566) serves as an excellent protecting group for the nitrogen atom, preventing undesired side reactions during synthesis.

The deprotection is most effectively achieved through hydrazinolysis. Treatment of the intermediate, Ethyl 4-(N-phthalimidooxy)butanoate, with Hydrazine (B178648) (often as a hydrate (B1144303), H₂N-NH₂·H₂O) in a protic solvent like Ethanol (B145695) or Methanol leads to the cleavage of the two acyl-nitrogen bonds. This process is driven by the formation of phthalhydrazide, a highly stable and often poorly soluble five-membered cyclic hydrazide, which precipitates from the reaction mixture. Subsequent workup and purification yield the desired final product, this compound.

Table 2: Deprotection via Hydrazinolysis

| Starting Material | Reagent(s) | Solvent | Product | Byproduct |

|---|---|---|---|---|

| Ethyl 4-(N-phthalimidooxy)butanoate | Hydrazine hydrate | Ethanol | This compound | Phthalhydrazide |

Esterification and Butanoate Chain Elaboration Approaches

An alternative synthetic strategy involves constructing the butanoate ester moiety from a precursor that already contains the aminooxy group, albeit in a protected form. This approach reverses the order of functional group installation compared to the Mitsunobu route.

This pathway commences with a C4 building block containing both a terminal alcohol and a protected aminooxy group. A common starting material is 4-(N-phthalimidooxy)butan-1-ol, which can be synthesized via Williamson ether synthesis between 1,4-dibromobutane (B41627) and NHP, followed by hydrolysis of the remaining bromide.

The key transformation in this step is the selective oxidation of the primary alcohol to a carboxylic acid without affecting the protected aminooxy group. Standard oxidizing agents such as Jones reagent (CrO₃/H₂SO₄) or milder, more selective systems like TEMPO/bleach can be employed to furnish 4-(N-phthalimidooxy)butanoic acid. This intermediate contains the complete carbon skeleton and the protected aminooxy group, poised for the final esterification step.

With 4-(N-phthalimidooxy)butanoic acid in hand, the final step before deprotection is the introduction of the ethyl ester. The most direct and classical method for this transformation is the Fischer esterification.

This reaction involves treating the carboxylic acid with a large excess of Ethanol, which serves as both the reagent and the solvent. A catalytic amount of a strong mineral acid, typically concentrated Sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it toward nucleophilic attack by ethanol. According to Le Châtelier's principle, the use of excess ethanol drives the equilibrium toward the formation of the ester product, Ethyl 4-(N-phthalimidooxy)butanoate. The product from this reaction can then be subjected to hydrazinolysis as described in section 2.1.2 to yield the final target compound.

Table 3: Fischer Esterification Protocol

| Carboxylic Acid Precursor | Reagent | Catalyst | Product | Typical Conditions |

|---|---|---|---|---|

| 4-(N-phthalimidooxy)butanoic acid | Ethanol (excess) | Sulfuric acid (catalytic) | Ethyl 4-(N-phthalimidooxy)butanoate | Refluxing temperature for several hours. |

Chemoselective Synthesis of Functionalized Aminooxy Building Blocks

The successful synthesis of this compound hinges on chemoselectivity—the ability to react one functional group in the presence of others. The aminooxy group (H₂N-O-) is a potent nucleophile, which can interfere with reactions intended for other parts of the molecule, such as esterification or alkylation. Therefore, the use of protecting groups is fundamental to directing reactivity.

The phthalimido group, as detailed previously, is a robust and widely used protecting group for the aminooxy moiety. Its stability to acidic conditions makes it ideal for syntheses involving acid-catalyzed steps like Fischer esterification.

Another common protecting group for amines and aminooxy functions is the tert-butoxycarbonyl (Boc) group. It can be installed using tert-Butoxycarbonyl anhydride (B1165640) (Boc₂O). The Boc group offers an orthogonal deprotection strategy, as it is stable to the basic conditions of hydrazinolysis but is readily cleaved under mild acidic conditions (e.g., with Trifluoroacetic acid, TFA). This allows for selective deprotection sequences in more complex syntheses where multiple protecting groups are present. The choice of protecting group is therefore a critical strategic decision based on the planned reaction sequence.

Table 4: Comparison of Protecting Groups for Aminooxy Synthesis

| Protecting Group | Structure | Installation Reagent | Deprotection Condition | Key Feature |

|---|---|---|---|---|

| Phthalimido | Phth-N-O-R | N-hydroxyphthalimide (in alkylation) | Hydrazine (basic/nucleophilic) | Stable to acid; robust. Forms insoluble byproduct upon cleavage. |

| Boc | Boc-NH-O-R | tert-Butoxycarbonyl anhydride | Trifluoroacetic acid (TFA) (acidic) | Stable to base and nucleophiles. Cleavage products are volatile. |

Advanced Synthetic Techniques and Methodological Innovations

The continual evolution of synthetic organic chemistry provides new avenues for the efficient and novel construction of specialized molecules like this compound. Advanced techniques are being explored to overcome the limitations of traditional methods, enabling the synthesis of more complex analogues and promoting greener chemical processes.

Multistep Reaction Sequences for Complex Aminooxy Ester Analogues

A common approach involves the strategic use of protecting groups to mask reactive sites while other parts of the molecule are being modified. For instance, the synthesis of aminooxy-containing amino acids, which are complex analogues, often begins with a starting material where a hydroxyl group is present. researchgate.net A representative sequence might involve:

Activation of a Hydroxyl Group: The side-chain hydroxyl group of a precursor molecule is converted into a better leaving group, such as a mesylate. researchgate.net

Nucleophilic Displacement: The activated group is then displaced by a protected hydroxylamine equivalent, like N-hydroxyphthalimide. This step introduces the core N-O bond. researchgate.netnih.gov Direct coupling using Mitsunobu reaction conditions has also been explored, though it can sometimes lead to lower yields and byproducts. researchgate.net

Deprotection: The phthalimide protecting group is typically removed via hydrazinolysis (e.g., using methylhydrazine or hydrazine hydrate) to liberate the free aminooxy group. researchgate.netnih.gov

Further Derivatization: The newly formed aminooxy group, or other functionalities on the molecule, can be further modified. For example, it might be protected with an acid-labile Boc group to allow for subsequent modifications at a different site. researchgate.net

This modular, step-by-step approach allows for the precise construction of complex target molecules. It has been employed in the creation of linkers for bioconjugation and building blocks for peptide synthesis. researchgate.netnih.gov For example, a multistep synthesis was developed for hydrophilic linkers containing an aminooxy group at one terminus and a protected amine or carboxylic acid at the other, designed for chemoselective ligation to molecules bearing aldehyde or ketone groups. nih.gov Similarly, multistep pathways are fundamental in the synthesis of radiolabeled prosthetic groups where an aminooxy function is used for highly selective conjugation to biomolecules. thno.org

Table 1: Representative Multistep Synthesis of an Aminooxy-Containing Intermediate

| Step | Reaction | Reagents | Purpose |

| 1 | Hydroxylation/Activation | Varies (e.g., Mesyl Chloride, TsCl) | Convert a precursor's hydroxyl group into a good leaving group. |

| 2 | Nucleophilic Substitution | N-Hydroxyphthalimide | Introduce the protected aminooxy moiety. researchgate.netnih.gov |

| 3 | Hydrazinolysis | Hydrazine hydrate or Methylhydrazine | Remove the phthalimide protecting group to yield the free aminooxy group. researchgate.netnih.gov |

| 4 | Orthogonal Protection | Boc-anhydride | Protect the aminooxy group for further selective modifications elsewhere. researchgate.net |

Mechanochemical Approaches in the Synthesis of Aminooxy Compounds

Mechanochemistry, a field where chemical reactions are induced by direct mechanical force rather than by conventional heating or solvents, is emerging as a powerful and environmentally benign synthetic tool. cardiff.ac.uk This technique, most commonly employing ball-milling, offers several advantages, including reduced solvent use, shorter reaction times, and access to different reactivity compared to solution-phase chemistry. cardiff.ac.uknih.gov

While specific examples of the mechanochemical synthesis of this compound are not yet prominent in the literature, the principles of mechanochemistry have been successfully applied to analogous and relevant transformations. Mechanochemistry has proven effective for a variety of C-N bond-forming reactions, such as the synthesis of amides and the protection of amino acids. nih.govbeilstein-journals.org For example, the protection of the amino group of α-amino esters using reagents like Boc₂O has been achieved in high yields under ball-milling conditions. beilstein-journals.org

The application of mechanochemistry to the synthesis of aminooxy compounds could proceed via several plausible routes:

N-Alkylation: A key step in many aminooxy syntheses is the N-alkylation of a protected hydroxylamine derivative. Mechanochemical methods have been shown to facilitate similar alkylation and coupling reactions, suggesting a potential solvent-free pathway for this transformation.

Esterification: Mechanochemical transesterification reactions have been reported, indicating that the ethyl ester moiety could potentially be installed or modified using these techniques. beilstein-journals.org

The underlying principle of mechanochemical synthesis involves the direct absorption of mechanical energy to induce chemical change. cardiff.ac.uk Reactions are typically carried out by grinding reactants together, sometimes with a liquid or solid grinding auxiliary, in a mill containing grinding media like steel or zirconia balls. nih.govbeilstein-journals.org This intense mixing and energy input can overcome activation barriers and promote reactions, often at ambient temperature. The development of mechanochemical protocols for reactions like the fluorocyclisation of unsaturated oximes to create dihydrooxazines demonstrates the potential of this method for constructing molecules with N-O bonds. cardiff.ac.uk

Table 2: General Parameters in Mechanochemical Synthesis

| Parameter | Description | Common Examples |

| Milling Equipment | Device used to impart mechanical energy. | Planetary Ball Mill, Mixer Mill, Shaker Mill. nih.gov |

| Grinding Media | Solid objects that grind the reactants. | Stainless steel, Zirconia, Tungsten carbide balls. nih.govbeilstein-journals.org |

| Milling Frequency | The speed of the milling process. | Typically 10-30 Hz. beilstein-journals.org |

| Reactants | Starting materials for the chemical transformation. | Can be solids or liquids. |

| Grinding Auxiliary | Optional liquid or solid added to aid grinding. | Liquid-Assisted Grinding (LAG) or solid additives. |

| Reaction Time | Duration of the milling process. | Can range from minutes to several hours. beilstein-journals.org |

The exploration of mechanochemical routes represents a frontier in the synthesis of aminooxy compounds, promising more sustainable and efficient manufacturing processes in the future.

Reactivity and Mechanistic Investigations of Ethyl 4 Aminooxy Butanoate

The Oximation Reaction: Principles and Chemoselective Coupling

The reaction between an aminooxy group and a carbonyl group from an aldehyde or ketone is known as an oximation reaction. This versatile coupling method results in a stable oxime ether linkage. The reaction is chemoselective and can be carried out under mild conditions in various solvents, including water.

Kinetic and Thermodynamic Aspects of Oxime Formation

The formation of oximes from aminooxy compounds and carbonyls is a kinetically controlled process that is reversible. The stability of the resulting oxime is significantly greater than that of imines formed from primary amines under similar conditions, particularly towards hydrolysis. iris-biotech.de This enhanced stability is attributed to the α-effect, which involves the presence of a heteroatom with a lone pair of electrons adjacent to the nucleophilic nitrogen. iris-biotech.de

The reaction rate is influenced by the pH of the solution. For instance, in the synthesis of hydrogels using oxime chemistry, gelation occurred within 5 minutes at a pH of 6.0, while it slowed to 30 minutes at a pH of 7.2. This pH dependence is due to the need for protonation of the carbonyl group to increase its electrophilicity, while maintaining the nucleophilicity of the aminooxy group.

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| pH | Optimal pH range exists; rate decreases at very low or high pH | Balances carbonyl activation (protonation) and nucleophile availability (unprotonated aminooxy group) |

| Solvent | Can influence reaction rates | Solvation of reactants and transition states can affect their energy levels |

| Catalyst | Can significantly increase the reaction rate | Lowers the activation energy of the reaction |

Catalytic Facilitation of Oximation Reactions

While oximation can proceed without a catalyst, certain catalysts can significantly accelerate the reaction. scispace.com Aniline and its derivatives have been shown to be effective catalysts for oxime formation. The catalytic mechanism involves the formation of a protonated Schiff base between the aniline catalyst and the carbonyl compound, which is more reactive towards the aminooxy nucleophile.

Other catalytic systems have also been explored for the synthesis of oxime ethers, including those based on transition metals like cobalt, rhodium, and iridium. acs.org For instance, cationic iridium complexes have been used to catalyze the transfer hydrogenation of oximes to produce N-alkoxy amines.

Stereochemical Considerations in Oxime Ether Formation (E/Z Isomerism)

The formation of an oxime ether from a non-symmetrical ketone or an aldehyde results in the potential for E/Z isomerism around the C=N double bond. wikipedia.org The ratio of these isomers can be influenced by several factors, including the steric and electronic properties of the substituents on the carbonyl compound and the reaction conditions. tubitak.gov.tr

In some cases, one isomer may be thermodynamically more stable than the other, and the E/Z ratio may change over time to reflect this. tubitak.gov.tr The specific stereochemistry of the oxime ether can be important in applications where the geometry of the molecule influences its biological activity or material properties. nih.govcore.ac.uk For instance, in certain anticholinergic agents, the (E)-isomer has been found to be more potent than the (Z)-isomer. nih.gov

Nucleophilic Character of the Aminooxy Group

The aminooxy group is a potent nucleophile, often exhibiting greater reactivity than a corresponding primary amine. nih.govacs.org This enhanced nucleophilicity is a key feature of its chemical behavior.

The α-Effect in Enhancing Nucleophilicity

The increased nucleophilicity of the aminooxy group is a manifestation of the "alpha-effect". wikipedia.org This effect is observed in nucleophiles that possess a lone pair of electrons on an atom adjacent (in the alpha position) to the nucleophilic atom. wikipedia.org The presence of the adjacent oxygen atom with its lone pairs in the aminooxy group leads to a destabilization of the ground state through electron-electron repulsion, which in turn lowers the activation energy for reaction with an electrophile. illinois.edu This results in a higher reaction rate than would be predicted based on the basicity of the nucleophile alone. wikipedia.org

Comparative Reactivity Analysis with Amine Functional Groups

The aminooxy group is generally a stronger nucleophile than a primary amine group. nih.govacs.org This difference in reactivity can be attributed to the alpha-effect. For example, hydrazine (B178648) and hydroxylamine (B1172632) are significantly more nucleophilic than ammonia, despite having similar basicities. masterorganicchemistry.com This enhanced reactivity allows aminooxy compounds to participate in reactions where primary amines might be too slow or unreactive.

| Property | Aminooxy Group (-ONH₂) | Primary Amine Group (-NH₂) |

|---|---|---|

| Nucleophilicity | Enhanced due to the α-effect | Generally lower than aminooxy |

| Basicity | Lower than corresponding amines | Higher than corresponding aminooxy compounds |

| Reaction with Carbonyls | Forms stable oxime ethers | Forms less stable imines (Schiff bases) |

Hydrolytic Stability of Oxime Linkages in Diverse Chemical Environments

The oxime linkage, formed from the reaction of an aminooxy group with an aldehyde or ketone, is noted for its considerable stability, particularly its resistance to hydrolysis, when compared to other similar functionalities like imines and hydrazones. scispace.comiris-biotech.de This stability is a key feature that makes molecules containing this linkage, such as those derived from Ethyl 4-(aminooxy)butanoate, valuable in various chemical and biological applications. nih.gov In aqueous solutions, aliphatic oximes are approximately 100 to 1,000 times more resistant to hydrolysis than analogous hydrazones. wikipedia.org

The hydrolytic stability of oxime and hydrazone linkages is significantly influenced by pH. nih.gov The hydrolysis of these adducts is catalyzed by acid. nih.govsemanticscholar.org The increased stability of the oxime bond is attributed to electronic factors; the higher electronegativity of the oxygen atom in the oxime (C=N-O) makes the nitrogen less susceptible to protonation, which is a key step in the hydrolysis mechanism. nih.gov In contrast, imines hydrolyze readily in water. scispace.com

Research comparing isostructural conjugates has provided quantitative data on their relative stabilities. For instance, at a pD of 7.0, the first-order rate constant for the hydrolysis of an oxime was found to be significantly lower than that of various hydrazones. nih.gov This enhanced stability under physiological conditions makes the oxime linkage particularly suitable for applications in bioconjugation. researchgate.net While the oxime linkage is robust, it can be cleaved by heating in the presence of inorganic acids, which regenerates the original carbonyl and aminooxy compounds. wikipedia.org

The following table summarizes the relative hydrolytic stability of an oxime compared to various hydrazone linkages, based on their first-order hydrolysis rate constants.

| Linkage Type | Relative First-Order Rate Constant (k_rel) | Reference |

| Oxime | 1 | nih.gov |

| Semicarbazone | 160 | nih.gov |

| Acetylhydrazone | 300 | nih.gov |

| Methylhydrazone | 600 | nih.gov |

This table illustrates the superior hydrolytic stability of the oxime linkage compared to different types of hydrazone linkages.

Other Characteristic Reaction Pathways Involving the Aminooxy and Ester Moieties

The reactivity of this compound is dictated by its two primary functional groups: the aminooxy moiety and the ethyl ester moiety. Each group participates in a distinct set of characteristic reactions.

Reactions of the Aminooxy Moiety:

The primary and most characteristic reaction of the aminooxy group is its chemoselective condensation with aldehydes and ketones to form a stable oxime ether linkage. scispace.comlouisville.edu This reaction, known as oximation, is efficient and can be performed under mild, often aqueous, conditions without the need for a catalyst. nih.govlouisville.edu The nucleophilicity of the aminooxy group is enhanced compared to a primary amine due to the "alpha effect," which describes the increased reactivity of a nucleophile that has a lone pair of electrons on an adjacent atom. scispace.comiris-biotech.de

Beyond oximation, the resulting oxime linkage can undergo further transformations:

Reduction: Oximes can be reduced to form primary amines. This can be achieved using various reducing agents, such as sodium metal or through catalytic hydrogenation. wikipedia.org

Beckmann Rearrangement: When treated with various acids, oximes can undergo a rearrangement to form the corresponding amides. This reaction is a well-established method in organic synthesis. wikipedia.org

Reactions of the Ester Moiety:

The ethyl ester group of this compound exhibits reactivity typical of carboxylic acid esters. libretexts.org These reactions generally involve the replacement of the alkoxy (-OEt) group. libretexts.org

Hydrolysis: Esters can be hydrolyzed back to a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base. libretexts.orgpressbooks.pub

Acid-Catalyzed Hydrolysis: This is the reverse of the esterification reaction and is typically performed by heating the ester with a large excess of water and a strong acid catalyst. The reaction is reversible. libretexts.orgpressbooks.pub

Base-Catalyzed Hydrolysis (Saponification): When a base like sodium hydroxide is used, the reaction is irreversible and produces a carboxylate salt and an alcohol. libretexts.org The base is a reactant in this process, not just a catalyst.

Transesterification (Alcoholysis): In the presence of an acid or base catalyst, an ester can react with an alcohol to displace the original alkoxy group, forming a new ester. libretexts.orgjourneytoforever.org

Aminolysis: Esters can react with ammonia or primary/secondary amines to form amides. libretexts.org

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Weaker reducing agents such as sodium borohydride (NaBH₄) are generally not reactive enough to reduce esters. libretexts.org

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols. libretexts.org

Research Significance of Ethyl 4 Aminooxy Butanoate in Chemical Biology

Design and Implementation as Chemical Probes

The development of chemical probes is essential for the elucidation of biological pathways and the identification of therapeutic targets. Ethyl 4-(aminooxy)butanoate serves as a versatile scaffold for the construction of such probes, primarily due to the reliable and specific reaction of its aminooxy group.

Targeted Derivatization of Carbonyl-Containing Biomolecules

The primary application of this compound in the design of chemical probes lies in its ability to selectively react with aldehydes and ketones present in biomolecules. This reaction, known as oxime ligation, forms a stable oxime bond under mild, aqueous conditions, which is crucial for biological applications. nih.govlouisville.edu This chemoselective ligation strategy is a cornerstone of bioconjugation chemistry. nih.gov

The aminooxy group of this compound exhibits enhanced nucleophilicity, often referred to as the "alpha effect," which allows for efficient reaction with carbonyls even at low concentrations. acs.orgnih.gov This targeted derivatization enables the specific labeling of proteins, carbohydrates, and other metabolites that contain or can be modified to contain a carbonyl group. For instance, periodate (B1199274) oxidation of cis-diols in glycoproteins generates aldehyde functionalities that can be specifically targeted by aminooxy-containing probes.

The stability of the resulting oxime linkage is a significant advantage over other carbonyl-reactive chemistries, such as hydrazone formation, which can be prone to hydrolysis. This stability ensures that the probe remains attached to its target, allowing for accurate tracking and analysis.

Application in High-Throughput Screening Assays for Enzymatic Activity

The principles of oxime ligation, for which this compound is a prime reagent, are highly applicable to high-throughput screening (HTS) assays designed to measure enzymatic activity. nih.govacs.org HTS platforms are essential for the discovery of new enzyme inhibitors and the characterization of enzyme function on a large scale. researchgate.netenamine.netthermofisher.com

The use of aminooxy-containing probes in HTS assays offers several advantages:

Chemoselectivity : The reaction is specific to carbonyl groups, minimizing off-target reactions with other functional groups present in complex biological samples like cell lysates. acs.org

Mild Reaction Conditions : The ligation can be performed under physiological conditions (neutral pH, aqueous solutions), which is critical for maintaining the activity of the enzyme being studied. nih.govacs.org

Biocompatibility : The reagents and the resulting oxime bond are generally well-tolerated in biological systems. mdpi.com

Versatility : The aminooxy handle can be incorporated into a variety of substrate mimics, allowing for the development of assays for a wide range of enzymes that recognize carbonyl-containing substrates.

In a typical assay design, an enzyme's activity on a substrate results in the formation or exposure of a carbonyl group. This carbonyl is then captured by an aminooxy-functionalized reporter molecule, which may be fluorescent or possess another detectable tag. The resulting signal is proportional to the enzymatic activity. This "turn-on" probe strategy is a powerful tool in modern drug discovery and enzyme engineering. acs.org

| Feature | Advantage in High-Throughput Screening | Reference |

| Chemoselectivity | Reduces false positives and analytical noise from background activities. | acs.org |

| Mild Reaction Conditions | Preserves enzyme activity and is compatible with biological samples. | nih.govacs.org |

| Stability of Oxime Bond | Ensures a robust and reliable signal for accurate quantification. | nih.gov |

| Versatility | Adaptable for a wide range of enzyme targets and assay formats. | nih.gov |

Strategies for Oligonucleotide Modification and Functionalization

The functionalization of oligonucleotides is crucial for their use as therapeutic agents, diagnostic tools, and research reagents. This compound and similar aminooxy-containing compounds provide a powerful method for achieving this. acs.orgnih.gov The introduction of an aminooxy group onto an oligonucleotide allows for its subsequent conjugation to a wide array of molecules, including peptides, proteins, and reporter labels.

One common strategy involves the incorporation of a phosphoramidite (B1245037) building block bearing a protected aminooxy group during solid-phase oligonucleotide synthesis. acs.org Once the synthesis is complete, the protecting group is removed to reveal the reactive aminooxy handle. This aminooxy-tethered oligonucleotide can then be reacted with any molecule containing an aldehyde or ketone.

This approach has been used to:

Immobilize oligonucleotides onto solid supports for use in hybridization assays.

Conjugate oligonucleotides to peptides to create novel therapeutic agents with improved cellular uptake.

Attach fluorescent dyes or other reporter molecules for diagnostic applications.

The stability and chemoselectivity of the oxime ligation make it an ideal choice for these applications, as the sensitive oligonucleotide is not exposed to harsh reaction conditions.

Contributions to Glycoconjugate Synthesis and Glycobiology Investigations

Glycoconjugates, which are molecules containing covalently linked carbohydrate moieties, play critical roles in a multitude of biological processes. The synthesis of well-defined glycoconjugates is essential for studying their function and for the development of carbohydrate-based vaccines and therapeutics. Aminooxy-containing linkers, such as that derived from this compound, have made significant contributions to this field.

The aminooxy group provides a convenient and efficient way to ligate synthetic oligosaccharides to carrier proteins or other molecular scaffolds. nih.gov In a typical approach, a synthetic oligosaccharide is prepared with a latent aminooxy group at its reducing end. This is often achieved by using a protecting group such as N-hydroxysuccinimide. nih.gov The protected aminooxy-glycan can then be deprotected and reacted with a carrier protein that has been modified to contain aldehyde or ketone groups.

This strategy has been employed in the synthesis of vaccine candidates against bacterial pathogens. For example, oligosaccharide fragments corresponding to the outer core domain of Pseudomonas aeruginosa lipopolysaccharide have been synthesized as their α-aminooxy glycosides. nih.gov These can then be conjugated to a carrier protein to generate an immunogen capable of eliciting an antibody response. The resulting oxime linkage is stable, ensuring the integrity of the glycoconjugate vaccine. nih.gov

| Application Area | Role of Aminooxy Group | Key Advantage | Reference |

| Chemical Probes | Targeted reaction with carbonyl-containing biomolecules. | Chemoselectivity and stable oxime bond formation. | nih.govlouisville.edu |

| High-Throughput Screening | Capture of carbonyl-containing products of enzymatic reactions. | Biocompatibility and reliability under assay conditions. | nih.govmdpi.com |

| Oligonucleotide Modification | Post-synthetic conjugation to reporter molecules or other biomolecules. | Mild reaction conditions preserving oligonucleotide integrity. | acs.org |

| Glycoconjugate Synthesis | Ligation of synthetic oligosaccharides to carrier proteins. | Formation of stable glycoconjugates for vaccine development. | nih.gov |

Advanced Spectroscopic and Computational Characterization of Ethyl 4 Aminooxy Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like Ethyl 4-(aminooxy)butanoate in solution. It provides precise information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.

The structural framework of this compound can be fully assigned using a combination of 1D and 2D NMR experiments.

One-Dimensional (1D) NMR:

¹H NMR: The proton NMR spectrum provides initial information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, the spectrum would exhibit characteristic signals for the ethyl ester group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons) and the butanoate chain. The protons alpha to the aminooxy group (-CH₂-ONH₂) would appear as a distinct triplet, while the other methylene groups of the chain would show more complex splitting patterns (e.g., a quintet or multiplet).

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbonyl carbon of the ester group would appear at the lowest field (highest ppm value), followed by the carbons bonded to oxygen atoms (-OCH₂- and -CH₂ONH₂). The aliphatic carbons of the ethyl and butanoate chains would resonate at higher fields.

Two-Dimensional (2D) NMR: For more complex molecules or to confirm assignments, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. It would show a clear correlation between the ethyl group's -CH₂- and -CH₃ protons and trace the connectivity along the butanoate backbone, confirming the sequence of the methylene groups. chegg.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.com Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to its attached carbon signal on the other axis, providing an unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum. chegg.comyoutube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is crucial for identifying quaternary carbons (like the carbonyl carbon) and for piecing together molecular fragments by showing correlations between, for instance, the protons of the ethyl group and the ester's carbonyl carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar functional groups.

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Ethyl Group | ||

| CH₃-CH₂-O- | ~1.25 (triplet) | ~14.2 |

| CH₃-CH₂ -O- | ~4.12 (quartet) | ~60.5 |

| Carbonyl Group | ||

| -C(O)- | N/A | ~173.0 |

| Butanoate Chain | ||

| -C(O)-CH₂ - | ~2.40 (triplet) | ~30.5 |

| -CH₂-CH₂ -CH₂- | ~1.95 (quintet) | ~22.0 |

| -CH₂ -ONH₂ | ~3.90 (triplet) | ~72.0 |

This compound is a reagent used to derivatize aldehydes and ketones, forming oxime ethers. This reaction can result in the formation of geometric isomers (E and Z). NMR spectroscopy is a powerful tool for distinguishing between these isomers. uv.mx

The chemical shift of protons and carbons near the C=N bond is highly sensitive to the orientation of the substituent on the nitrogen atom. Typically, the proton on the carbon of the C=N bond (the oxime proton) shows a significant difference in chemical shift between the E and Z isomers. Furthermore, carbons located syn (on the same side) to the -OR group of the oxime ether are generally shielded (shifted to a higher field/lower ppm) compared to when they are in the anti (on the opposite side) position. In many cases, the (Z)-oxime is the more energetically favorable and stable isomer. nih.gov Studies on various oximes have shown that the two isomers can often be separated by chromatography and individually characterized by 1D and 2D NMR techniques to confirm their stereochemistry. researchgate.net

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns upon ionization.

When this compound is used to derivatize carbonyl compounds, the resulting oxime ethers exhibit characteristic fragmentation patterns in MS. louisville.edu Electron ionization (EI) often induces specific cleavage reactions that provide structural clues. A prominent fragmentation route for oxime ethers is the McLafferty rearrangement. nih.govdntb.gov.uascispace.com This process involves the transfer of a gamma-hydrogen atom to the oxime ether moiety, followed by the cleavage of the beta C-C bond, leading to the formation of a neutral alkene and a radical cation. nih.govdntb.gov.uascispace.com

The propensity for certain fragmentation pathways, including the McLafferty rearrangement, can be influenced by the isomeric form (E vs. Z) of the oxime ether. louisville.edu For example, studies have shown that the McLafferty rearrangement is often more prominent for the E-isomers of oxime ethers compared to their Z-counterparts. louisville.edu Other common fragmentation pathways include alpha-cleavage next to the oxygen or nitrogen atoms.

Table 2: Common Fragmentation Pathways for Oxime Ethers in Mass Spectrometry

| Fragmentation Type | Description | Resulting Fragments |

| McLafferty Rearrangement | Intramolecular H-transfer from γ-position followed by β-cleavage. | Neutral alkene and a charged radical fragment. |

| Alpha-Cleavage | Cleavage of a C-C bond adjacent to the heteroatom (O or N). | Formation of a stable carbocation or radical. |

| Ester α-Cleavage | Cleavage adjacent to the ester carbonyl group. | Loss of the alkoxy group (-OR). |

Stable isotope labeling is a powerful strategy in quantitative mass spectrometry. nih.gov By synthesizing this compound with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H), it can be used as an internal standard for the precise quantification of carbonyl compounds in complex mixtures. google.com

The method, known as isotope dilution mass spectrometry, involves adding a known amount of the heavy isotope-labeled aminooxy reagent to a sample. The reagent derivatizes the target carbonyl analytes. In the subsequent MS analysis, the analyte derivatives appear as pairs of signals: one from the natural abundance (light) reagent and one from the isotope-labeled (heavy) internal standard. Because the chemical and physical properties of the light and heavy derivatives are nearly identical, any sample loss during preparation or analysis affects both equally. The ratio of the intensities of the heavy and light peaks allows for highly accurate and precise quantification of the original analyte. researchgate.net This approach is particularly valuable in metabolomics for profiling carbonyl-containing metabolites. louisville.edu

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of structural information, including:

Bond Lengths: Precise measurement of the distances between bonded atoms.

Bond Angles: The angles formed between adjacent chemical bonds.

Torsion Angles: The dihedral angles that define the conformation of the molecule's backbone and side chains.

Intermolecular Interactions: Details on how molecules pack together in the crystal lattice, revealing information about hydrogen bonding, van der Waals forces, and other non-covalent interactions.

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools for investigating the properties of molecules at the atomic and electronic levels. These methods complement experimental data by offering insights into molecular structure, stability, and reactivity that can be difficult to obtain through empirical means alone. For this compound, computational approaches can elucidate its electronic characteristics and predict its behavior in various chemical environments.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is widely employed to predict molecular geometries, vibrational frequencies, and various electronic properties. biointerfaceresearch.comresearchgate.net For this compound, DFT calculations can provide a detailed understanding of its electron density distribution, which is fundamental to its chemical reactivity.

A typical DFT study begins with the optimization of the molecule's ground-state geometry. Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the lowest energy conformation of this compound can be determined. dergipark.org.trresearchgate.net This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, the electronic properties can be analyzed. The distribution of electron density reveals the electron-rich and electron-deficient regions of the molecule. For this compound, the oxygen and nitrogen atoms of the aminooxy and ester groups are expected to be electron-rich, while the carbonyl carbon is electron-deficient. This distribution is crucial for predicting the molecule's reactive sites for both electrophilic and nucleophilic attacks. mdpi.com

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the surface of the molecule, indicating regions of positive and negative potential. This map is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other reagents. dergipark.org.tr

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. uiowa.edu This technique allows for the study of complex systems and provides detailed information on intermolecular interactions, conformational changes, and solvent effects. dovepress.com

To study the intermolecular interactions of this compound, an MD simulation would typically be set up by placing the molecule in a simulation box filled with a solvent, such as water. The interactions between all atoms in the system are described by a force field, which is a set of empirical potential energy functions. The simulation then solves Newton's equations of motion for the system, generating trajectories of all atoms over a specific time period. nih.gov

Analysis of these trajectories can reveal the nature and strength of intermolecular forces. For this compound in an aqueous solution, MD simulations can characterize the hydrogen bonding between the aminooxy group (as both a donor and acceptor) and surrounding water molecules. researchgate.net The simulations can also quantify the van der Waals and electrostatic interactions between the ethyl and butyl chains of the molecule and the solvent. dovepress.com Understanding these interactions is key to predicting the molecule's solubility, aggregation behavior, and how it might interact with biological macromolecules. uiowa.edu The radial distribution function (RDF) can be calculated from the simulation to provide a probabilistic measure of finding another molecule at a certain distance, offering insight into the local molecular structuring in the liquid phase. nih.gov

Calculation and Interpretation of Quantum Chemical Parameters (e.g., HOMO, LUMO, NBO, NLO)

Quantum chemical calculations provide a range of parameters that describe a molecule's electronic properties and reactivity. researchgate.net These parameters are derived from the molecule's electronic wavefunction or density and offer quantitative insights into its behavior.

HOMO and LUMO Analysis The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. dergipark.org.tr A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr For this compound, the HOMO is likely localized on the electron-rich aminooxy group, while the LUMO may be centered on the electron-accepting carbonyl group of the ester.

| Parameter | Symbol | Illustrative Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.50 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | 1.25 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 7.75 | Chemical reactivity and stability |

| Ionization Potential | IP | 6.50 | Energy required to remove an electron |

| Electron Affinity | EA | -1.25 | Energy released when an electron is added |

| Electronegativity | χ | 2.625 | Ability to attract electrons |

| Chemical Hardness | η | 3.875 | Resistance to change in electron distribution |

| Donor NBO | Acceptor NBO | Illustrative E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) (ester) | σ* (C-O) | 18.5 | Intramolecular charge transfer |

| LP (N) (aminooxy) | σ* (O-N) | 5.2 | Hyperconjugation |

| σ (C-H) | σ* (C-C) | 4.8 | Hyperconjugation |

Non-Linear Optical (NLO) Properties Non-linear optical (NLO) properties describe a material's response to intense electromagnetic fields, such as those from a laser. researchgate.net Molecules with significant NLO properties have applications in optoelectronics and photonics. The key parameters are the polarizability (α) and the first hyperpolarizability (β). researchgate.net These properties are related to the molecule's electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. While this compound lacks extensive conjugation, computational methods can still calculate its NLO properties to assess any potential in this area. dergipark.org.tr The calculated hyperpolarizability value provides a measure of the molecule's NLO activity. dergipark.org.tr

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for Ethyl 4-(aminooxy)butanoate, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via esterification of 4-(aminooxy)butanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid). Reflux conditions (~70–80°C) are typically employed to drive the reaction to completion . For optimization, solvent polarity (e.g., THF vs. ethanol) and stoichiometric ratios of reactants should be systematically tested. Catalysts like tetrabutylammonium iodide (TBAI) have been used in analogous ester syntheses to enhance reaction efficiency under mild conditions .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm the presence of the aminooxy group (-ONH) and ester carbonyl (C=O, ~170 ppm).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the molecular formula (CHNO, exact mass: 147.0895 g/mol).

- IR Spectroscopy : Detect characteristic peaks for N–O stretching (~950 cm) and ester C=O (~1740 cm) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability assays should include:

- pH Sensitivity : Test hydrolysis rates in acidic (pH < 3), neutral, and basic (pH > 9) buffers. The aminooxy group is prone to oxidation or decomposition under strongly acidic/alkaline conditions.

- Thermal Stability : Monitor degradation via TGA (thermogravimetric analysis) at 25–150°C. Store at –20°C in anhydrous solvents (e.g., dry DMSO) to minimize hydrolysis .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for targeted applications?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding affinity.

- SAR Analysis : Correlate substituent effects (e.g., alkyl chain length, electron-withdrawing groups) with experimental data .

Q. How should researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer :

- Purity Validation : Use HPLC to confirm compound purity (>95%), as impurities may skew bioassay results.

- Dose-Response Analysis : Perform IC/EC studies across multiple concentrations to identify non-linear effects.

- Model System Comparison : Test derivatives in both in vitro (e.g., cell lines) and in vivo (e.g., zebrafish) models to assess translatability .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test palladium (Pd) or copper (Cu) catalysts for Suzuki-Miyaura or Ullmann couplings.

- Protecting Groups : Temporarily block the aminooxy moiety with tert-butoxycarbonyl (Boc) to prevent side reactions.

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance selectivity .

Key Research Gaps and Recommendations

- Synthetic Challenges : Limited data exist on scalable production methods. Explore continuous-flow reactors for improved yield .

- Biological Applications : Prioritize in vivo toxicity studies to validate therapeutic potential .

- Analytical Limitations : Develop LC-MS/MS protocols for trace-level quantification in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.